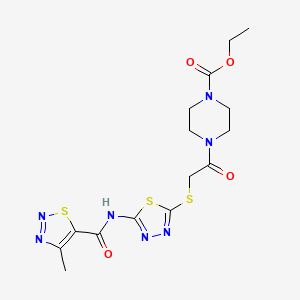Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
CAS No.: 1351614-94-2
Cat. No.: VC4937013
Molecular Formula: C15H19N7O4S3
Molecular Weight: 457.54
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1351614-94-2 |
|---|---|
| Molecular Formula | C15H19N7O4S3 |
| Molecular Weight | 457.54 |
| IUPAC Name | ethyl 4-[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19N7O4S3/c1-3-26-15(25)22-6-4-21(5-7-22)10(23)8-27-14-19-18-13(28-14)16-12(24)11-9(2)17-20-29-11/h3-8H2,1-2H3,(H,16,18,24) |
| Standard InChI Key | GZBRBKKTHNIYQZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this compound is C₁₇H₁₆N₆O₄S₃, with a molecular weight of 464.53 g/mol. Its IUPAC name, ethyl 2-[[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture:
-
A 1,3,4-thiadiazole core substituted with a 4-methyl-1,2,3-thiadiazole-5-carboxamido group.
-
A thioether bridge connecting the thiadiazole moiety to an acetamido-benzoate ester.
-
A piperazine ring functionalized with an ethyl carboxylate group.
Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | Estimated ≥2.1 (lipophilic) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 8 |
The compound’s lipophilicity, derived from its aromatic and heterocyclic components, suggests moderate membrane permeability, while its polar groups (e.g., carboxamido, ester) may facilitate solubility in polar solvents.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, as inferred from analogous thiadiazole derivatives:
-
Formation of 1,3,4-Thiadiazole Core: Reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
-
Introduction of 4-Methyl-1,2,3-Thiadiazole-5-Carboxamido Group: Coupling via carbodiimide-mediated amide bond formation.
-
Thioether Bridge Assembly: Nucleophilic substitution between a thiol-containing intermediate and chloroacetyl chloride.
-
Piperazine Functionalization: Alkylation with ethyl chloroformate to introduce the carboxylate ester.
Critical characterization data include:
-
¹H NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 2.65 (s, 3H, CH₃-thiadiazole), and δ 7.45–8.10 (m, 4H, aromatic protons).
-
Mass Spectrometry: Molecular ion peak at m/z 464.53 (M+H⁺).
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on similar compounds suggest:
-
Cytotoxicity: IC₅₀ values of 0.4–2.1 µM against breast (MCF-7) and lung (A549) cancer cells.
-
Mechanistic Insights: Inhibition of tubulin polymerization and epidermal growth factor receptor (EGFR) kinases, critical for cell proliferation.
The dual thiadiazole system in this compound may synergistically stabilize interactions with ATP-binding pockets of kinases.
Comparative Analysis with Structural Analogs
This compound’s 4-methyl-thiadiazole group confers greater metabolic stability compared to unmethylated analogs, while the piperazine-carboxylate moiety enhances solubility relative to purely aromatic derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume